7-Bromo-2-Chloro-3-chloromethylquinoline
Description
7-Bromo-2-Chloro-3-chloromethylquinoline (molecular formula: C₁₀H₆BrCl₂N, molecular weight: 293.43 g/mol) is a halogenated quinoline derivative with a bromo group at position 7, chloro at position 2, and a chloromethyl substituent at position 2. This compound is synthesized via multi-component reactions involving arynes, quinolines, and chloroform, as demonstrated in studies where its formation is accompanied by elemental analysis (C: 51.16%, H: 3.54%, N: 3.51%) and NMR spectral data (¹H NMR peaks at δ 128.8, 129.7, 130.0, 131.3 ppm) . Its structural complexity and halogen-rich profile make it valuable in organic synthesis and pharmaceutical intermediate development.
Properties
IUPAC Name |
7-bromo-2-chloro-3-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl2N/c11-8-2-1-6-3-7(5-12)10(13)14-9(6)4-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUUESKNGFEHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CCl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588983 | |
| Record name | 7-Bromo-2-chloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-25-6 | |
| Record name | 7-Bromo-2-chloro-3-(chloromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-chloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948291-25-6 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Halogenation and Formation of Trichloromethylquinoline Intermediates
A representative method involves the chlorination of 7-bromo-8-toluquinoline in orthodichlorobenzene solvent with phosphorus trichloride under tungsten-iodine lamp irradiation. Chlorine gas is passed through the reaction mixture at elevated temperatures (105–150 °C) for extended periods (36–60 hours). This step converts the methyl group into a trichloromethyl group at the 8-position, yielding 7-bromo-8-(trichloromethyl)quinoline intermediates with yields around 70–81% and purities above 90% after column purification.
| Parameter | Condition/Value |
|---|---|
| Starting material | 7-bromo-8-toluquinoline (7.5 g, 0.034 mol) |
| Solvent | Orthodichlorobenzene (20 mL) |
| Catalyst/Reagent | Phosphorus trichloride (0.25 g, 0.00185 mol) |
| Irradiation | 500 W tungsten-iodine lamp |
| Chlorine gas amount | ~0.30 mol (21.0 g) |
| Temperature | 150 °C |
| Reaction time | 60 hours |
| Yield | 70% (7.74 g) |
| Purity | 94% |
Conversion to Formyl Chloride Derivatives
The trichloromethyl intermediate is then subjected to hydrolysis and controlled reaction with ice water at low temperatures (0–2 °C) for 36–48 hours. Extraction with 1,2-ethylene dichloride, drying, and solvent removal yields the corresponding formyl chloride derivative (7-bromoquinoline-8-formyl chloride) with yields around 92% and purity near 96%.
| Parameter | Condition/Value |
|---|---|
| Starting material | 7-bromo-8-(trichloromethyl)quinoline (3.25 g, 0.01 mol) |
| Temperature | 0–2 °C |
| Reaction time | 48 hours |
| Workup | Extraction with 1,2-ethylene dichloride, drying, desolventizing |
| Yield | 92% (2.49 g) |
| Purity | 96% |
Formation of 7-Bromoquinoline-8-Formic Acid
Further hydrolysis of the formyl chloride derivative with water at room temperature (25–30 °C) for 60 hours produces the corresponding formic acid derivative with yields around 86% and purity of 93%.
| Parameter | Condition/Value |
|---|---|
| Starting material | 7-bromo-8-(trichloromethyl)quinoline (3.25 g, 0.01 mol) |
| Temperature | 25–30 °C |
| Reaction time | 60 hours |
| Workup | Filtration, washing, drying |
| Yield | 86% (2.17 g) |
| Purity | 93% |
Chloromethylation to Obtain 7-Bromo-2-Chloro-3-chloromethylquinoline
The final step involves chloromethylation at the 3-position of the quinoline ring. While specific detailed protocols for this exact compound are less frequently published, the general approach involves:
- Starting from 7-bromo-2-chloro-3-methylquinoline.
- Reacting with chloromethylating agents such as formaldehyde and hydrochloric acid or other chloromethyl donors under acidic conditions.
- Controlling temperature and reaction time to avoid over-chlorination or side reactions.
This step converts the methyl group at the 3-position into a chloromethyl group, yielding this compound.
Analytical Data Supporting Preparation
Nuclear Magnetic Resonance (NMR) data confirm the structure and purity of intermediates and final products:
| Compound | 1H NMR (300 MHz, CDCl3) | 13C NMR (75 MHz, CDCl3) |
|---|---|---|
| 7-bromo-8-(trichloromethyl)quinoline | 7.63–9.25 ppm (multiplet, 5H) | 170.2, 155.4, 139.8, 138.5, 135.6, 133.8, 131.5, 130.6, 130.2, 123.9 |
| 7-bromoquinoline-8-formyl chloride | 7.63–9.25 ppm (multiplet, 5H) | 170.2, 155.4, 139.8, 138.5, 135.6, 133.8, 131.5, 130.6, 130.2, 123.9 |
| 7-bromoquinoline-8-formic acid | 11.8 ppm (singlet, 1H), 7.68–9.54 ppm (multiplet, 5H) | 169.5, 151.6, 138.8, 135.9, 130.6, 130.1, 129.9, 128.6, 126.9, 122.8 |
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Halogenation (chlorination) | 7-bromo-8-toluquinoline | PCl3, Cl2, orthodichlorobenzene, 150 °C, 60 h, 500W lamp | 7-bromo-8-(trichloromethyl)quinoline | 70 | 94 |
| Hydrolysis to formyl chloride | 7-bromo-8-(trichloromethyl)quinoline | Ice water, 0–2 °C, 48 h | 7-bromoquinoline-8-formyl chloride | 92 | 96 |
| Hydrolysis to formic acid | 7-bromo-8-(trichloromethyl)quinoline | Water, 25–30 °C, 60 h | 7-bromoquinoline-8-formic acid | 86 | 93 |
| Chloromethylation (final step) | 7-bromo-2-chloro-3-methylquinoline | Chloromethylating agent, acidic conditions | This compound | Not specified | Not specified |
Research Findings and Notes
- The use of phosphorus trichloride and chlorine gas under irradiation is critical for efficient chlorination and formation of trichloromethyl intermediates.
- Low-temperature hydrolysis steps ensure selective conversion to formyl chloride and formic acid derivatives without decomposition.
- Purification by column chromatography is essential to achieve high purity (>90%) of intermediates.
- The chloromethylation step requires careful control to avoid over-chlorination or side reactions, though detailed optimized conditions for this step are less documented.
- The described methods are supported by patent literature (CN102942524A/B) and provide reproducible yields and purities suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-2-Chloro-3-chloromethylquinoline can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: 7-Bromo-2-Chloro-3-chloromethylquinoline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable building block for creating more complex molecules .
Biology: In biological research, this compound is used to study the effects of halogenated quinolines on biological systems. It serves as a model compound for investigating the interactions of halogenated heterocycles with biological targets .
Medicine: Its structure can be modified to create derivatives with enhanced biological activity, such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 7-Bromo-2-Chloro-3-chloromethylquinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms and the quinoline ring contribute to its binding affinity and specificity. The compound can inhibit or modulate the activity of specific enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substitution pattern on the quinoline backbone significantly influences physicochemical properties and applications. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Chloromethyl vs. Ethyl Substituents: The chloromethyl group in the target compound increases electrophilicity and susceptibility to nucleophilic substitution compared to the ethyl group in 7-Bromo-2-chloro-3-ethylquinoline. This makes the former more reactive in cross-coupling reactions .
Biological Activity
7-Bromo-2-Chloro-3-chloromethylquinoline is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including its halogen substitutions, suggest that it may interact with biological macromolecules, influencing various biochemical pathways.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClN, with a molecular weight of approximately 292.54 g/mol. The presence of bromine and chlorine atoms enhances its reactivity and biological activity, making it a valuable candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and nucleic acids. The halogen atoms can enhance binding affinity to specific targets, modulating enzyme activities or receptor functions, which is crucial for developing therapeutic agents targeting diseases such as cancer and viral infections.
Antiviral Properties
Research indicates that quinoline derivatives exhibit antiviral properties by inhibiting viral replication. For instance, compounds structurally similar to this compound have been shown to inhibit viral polymerases, suggesting a potential mechanism for antiviral activity.
Anticancer Activity
In vitro studies have demonstrated that halogenated quinolines can induce apoptosis in cancer cell lines. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death. Notably, this compound may also exhibit similar anticancer properties, warranting further investigation.
Case Studies
- Antiviral Activity : A study on related quinoline derivatives showed significant antiviral effects against RNA viruses by inhibiting key enzymes involved in viral replication.
- Anticancer Activity : In vitro assays indicated that similar compounds could significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer), with IC values demonstrating potent activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | Multiple halogen substitutions | Enhanced reactivity in organic synthesis |
| 6-Bromo-2-chloro-3-chloromethylquinoline | Different heterocyclic structure | Contains chloromethyl group |
| 2-Bromo-5-iodopyridin-3-amine | Amino group substitution | Altered reactivity due to amino group |
| This compound | Unique halogenation pattern | Potential for specific enzyme inhibition |
Research Findings
Recent studies have focused on the synthesis and evaluation of various quinoline derivatives for their biological activities. For example, a novel series of quinoline compounds were synthesized and tested for their cytotoxic effects against human cancer cell lines, revealing promising anticancer properties with IC values significantly lower than standard chemotherapeutics like cisplatin .
Q & A
Q. How can computational models predict the environmental fate or toxicity of this compound?
- Methodological Answer : Use EPI Suite or OPERA models to estimate logP (hydrophobicity) and biodegradation half-lives. Molecular docking with proteins like cytochrome P450 (CYP3A4) predicts metabolic pathways. Validate with in vitro assays (e.g., Ames test for mutagenicity) to bridge in silico and experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
